indium(3+);(Z)-4-oxopent-2-en-2-olate

Description

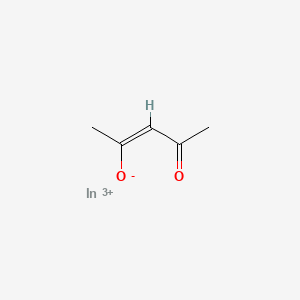

Indium(3+); (Z)-4-oxopent-2-en-2-olate, also known as indium(III) trifluoroacetylacetonate, is a coordination compound with the linear formula In(CF₃COCHCOCH₃)₃ . The IUPAC name reflects its structure: a trivalent indium cation coordinated to three (Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands. These ligands are β-diketonates modified with trifluoromethyl groups, enhancing the compound's Lewis acidity and thermal stability compared to non-fluorinated analogues. The PubChem CID (5708550) and MDL Number (MFCD00058830) indicate its established use in materials science, likely as a precursor for indium-containing nanomaterials or catalysts .

Properties

IUPAC Name |

indium(3+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.In/c1-4(6)3-5(2)7;/h3,6H,1-2H3;/q;+3/p-1/b4-3-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHBFVWXIBEONW-LNKPDPKZSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7InO2+2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.93 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indium(3+);(Z)-4-oxopent-2-en-2-olate typically involves the reaction of indium salts with the ligand under controlled conditions. One common method is to dissolve indium(III) chloride in a suitable solvent, such as ethanol, and then add the ligand (Z)-4-oxopent-2-en-2-olate. The reaction mixture is stirred at room temperature for several hours to ensure complete complexation. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of indium(3+);(Z)-4-oxopent-2-olate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purity of the starting materials and the control of reaction parameters are crucial for obtaining high-quality products .

Chemical Reactions Analysis

Types of Reactions

Indium(3+);(Z)-4-oxopent-2-en-2-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: Reduction reactions can convert the indium(3+) ion to lower oxidation states, such as indium(1+).

Substitution: The ligand (Z)-4-oxopent-2-en-2-olate can be substituted with other ligands, altering the properties of the complex.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Ligand exchange reactions using various organic ligands under mild conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indium(III) oxide, while reduction could produce indium(I) complexes. Substitution reactions result in new indium complexes with different ligands .

Scientific Research Applications

Indium(3+);(Z)-4-oxopent-2-en-2-olate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in reactions requiring Lewis acid catalysts.

Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Explored for its anticancer properties, as indium complexes can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism by which indium(3+);(Z)-4-oxopent-2-en-2-olate exerts its effects involves the interaction of the indium ion with various molecular targets. In biological systems, indium can bind to proteins and enzymes, altering their function. The ligand (Z)-4-oxopent-2-en-2-olate can also participate in hydrogen bonding and other interactions, stabilizing the complex and enhancing its activity .

Comparison with Similar Compounds

Key Observations :

- Fluorination Effects: The trifluoro groups in the indium complex increase electron-withdrawing effects, enhancing volatility and making it suitable for chemical vapor deposition (CVD) compared to non-fluorinated analogues like the sodium salt .

- Toxicity : Lead and cadmium derivatives (e.g., cadmium oxalate, CdC₂O₄ ) are restricted in applications due to heavy metal toxicity, whereas indium compounds are generally safer for industrial use.

Other Indium(III) Coordination Complexes

Indium(III) complexes with different ligands demonstrate how ligand choice dictates functionality:

Key Observations :

- Ligand Geometry : The caproate precursor forms octahedral complexes (1:3 ratio) but lacks the β-diketonate’s chelating efficiency, resulting in lower thermal stability .

- Functional Outcomes : Trifluoroacetylacetonate’s strong chelation and volatility make it superior for high-purity indium oxide synthesis compared to carboxylate ligands.

β-Diketonate Complexes of Other Metals

β-diketonates are widely used in coordination chemistry; fluorination and metal choice alter their behavior:

Key Observations :

- Volatility and Applications: Fluorinated β-diketonates (e.g., indium complex) are preferred in CVD due to lower decomposition temperatures, whereas non-fluorinated variants (e.g., titanium) are less volatile .

- Electronic Effects : Trifluoro groups reduce electron density at the metal center, increasing catalytic activity in oxidation reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.